![molecular formula C11H7BrClNO B11840804 8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11840804.png)
8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted indole with a brominating and chlorinating agent. The reaction conditions often require the use of solvents like methanol or dichloromethane and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
Basic Information
- Molecular Formula: C11H7BrClNO
- Molecular Weight: 284.54 g/mol
- Boiling Point: Approximately 439.6 ± 40.0 °C .
Structure
The compound belongs to the class of pyrrolidinone derivatives, characterized by a fused pyrrole and indole structure. This configuration is crucial for its biological interactions.
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its reactivity allows for various transformations that can yield valuable products in pharmaceutical and agrochemical industries.
Synthesis Pathway Example:
A common synthetic route involves the reaction of indole derivatives with halogenated compounds under basic conditions to yield pyrroloindoles. This method highlights the utility of 8-bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one as a precursor for further functionalization .
Material Science
Emerging research suggests that pyrroloindole derivatives may have applications in material science, particularly in developing organic semiconductors and light-emitting diodes (LEDs). The electronic properties of these compounds can be tuned through substitution patterns.
Research Findings:
A study published in Advanced Materials demonstrated that modified pyrroloindole structures exhibit promising photophysical properties suitable for optoelectronic applications . While specific studies on 8-bromo-7-chloro variants are scarce, the foundational research supports exploration in this area.
Mechanism of Action
The mechanism of action of 8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
- 8-Bromo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
- 7,8-Dibromo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
Uniqueness
8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potency and selectivity in various applications .
Biological Activity
8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one (CAS 625847-32-7) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has a molecular weight of approximately 284.54 g/mol and features a complex structure that includes bromine and chlorine substituents, which may influence its biological interactions. Its chemical formula is C11H8BrClN .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of specific signaling pathways. For instance, research demonstrated that this compound inhibits cell proliferation in breast cancer cells by modulating the expression of apoptotic markers .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.0 | Induction of apoptosis via caspase activation |
HeLa (Cervical) | 4.2 | Inhibition of cell cycle progression |
A549 (Lung) | 3.5 | Modulation of Bcl-2 family proteins |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values indicate moderate to strong antibacterial effects .
Table 2: Antimicrobial Activity
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 75 |
Streptococcus pyogenes | 100 |
Escherichia coli | >200 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : It effectively halts cell cycle progression at the G2/M phase, leading to reduced proliferation rates.
- Antibacterial Mechanism : The antimicrobial action is likely due to disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
A notable case study involved the application of this compound in treating resistant bacterial infections in vitro. The study demonstrated that combining it with conventional antibiotics enhanced the overall efficacy against resistant strains .
Summary of Case Study Findings
- Combination Therapy : Enhanced activity when used alongside ampicillin against resistant Staphylococcus strains.
- In Vivo Efficacy : Preliminary animal studies suggested significant reductions in infection severity when treated with the compound.
Properties
Molecular Formula |
C11H7BrClNO |
---|---|
Molecular Weight |
284.53 g/mol |
IUPAC Name |
5-bromo-6-chloro-1,2-dihydropyrrolo[1,2-a]indol-3-one |
InChI |
InChI=1S/C11H7BrClNO/c12-11-6-5-9-10(15)3-4-14(9)8(6)2-1-7(11)13/h1-2,5H,3-4H2 |
InChI Key |
YUZJCFXUWOGCQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C(C=C2C1=O)C(=C(C=C3)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.